molecular formula C15H19ClSi2 B11839831 Disilane, 1-chloro-2,2,2-trimethyl-1,1-diphenyl- CAS No. 61211-96-9

Disilane, 1-chloro-2,2,2-trimethyl-1,1-diphenyl-

Cat. No.: B11839831
CAS No.: 61211-96-9
M. Wt: 290.93 g/mol
InChI Key: XMYALUXUXQYESP-UHFFFAOYSA-N
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Description

Disilane, 1-chloro-2,2,2-trimethyl-1,1-diphenyl- is a chemical compound with the molecular formula C15H19ClSi2 and a molecular weight of 290.94 g/mol . It is a member of the disilane family, which consists of compounds containing a silicon-silicon bond. This particular compound is characterized by the presence of a chlorine atom, three methyl groups, and two phenyl groups attached to the silicon atoms.

Preparation Methods

The synthesis of Disilane, 1-chloro-2,2,2-trimethyl-1,1-diphenyl- typically involves the reaction of chlorosilanes with organometallic reagents. One common method is the reaction of chlorotrimethylsilane with diphenylmagnesium under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Disilane, 1-chloro-2,2,2-trimethyl-1,1-diphenyl- undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.

    Reduction Reactions: Reduction can lead to the formation of silanes with different substituents.

Common reagents used in these reactions include Grignard reagents , organolithium compounds , and oxidizing agents such as hydrogen peroxide . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Disilane, 1-chloro-2,2,2-trimethyl-1,1-diphenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Disilane, 1-chloro-2,2,2-trimethyl-1,1-diphenyl- involves its interaction with various molecular targets. The silicon-silicon bond can undergo cleavage and formation, allowing the compound to participate in various chemical transformations. The presence of the chlorine atom and phenyl groups influences its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Disilane, 1-chloro-2,2,2-trimethyl-1,1-diphenyl- can be compared with other similar compounds such as:

The uniqueness of Disilane, 1-chloro-2,2,2-trimethyl-1,1-diphenyl- lies in its specific combination of substituents, which gives it distinct chemical properties and reactivity.

Properties

IUPAC Name

chloro-diphenyl-trimethylsilylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClSi2/c1-17(2,3)18(16,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYALUXUXQYESP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClSi2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50345211
Record name Disilane, 1-chloro-2,2,2-trimethyl-1,1-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61211-96-9
Record name Disilane, 1-chloro-2,2,2-trimethyl-1,1-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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